N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12740595 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetics and Metabolic Profiling : Studies on similar compounds have investigated their pharmacokinetics and metabolism, highlighting the importance of understanding how these compounds are absorbed, distributed, metabolized, and excreted in the body. For instance, research on selective androgen receptor modulators (SARMs) related to N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)propanamide has provided insights into their low clearance, moderate volume of distribution, and extensive metabolism, which are crucial for preclinical development (Wu et al., 2006).
Therapeutic Potential
Novel Therapeutic Agents : The compound's structure has been implicated in the development of novel therapeutic agents. Research into analogs has shown promise for conditions like androgen-dependent diseases, showcasing the compound's potential as a therapeutic agent (Wu et al., 2006).
Receptor Antagonism : Analogs of this compound have been studied for their receptor antagonism properties, particularly in relation to TRPV1 antagonists, indicating potential applications in pain management and other conditions where receptor modulation is beneficial (Kang et al., 2021).
Chemical Synthesis and Characterization
Synthetic Approaches : Research has also focused on the synthesis and characterization of related compounds, providing a foundation for further chemical modifications and the exploration of novel therapeutic applications. For example, studies on the synthesis of analogs highlight the utility of these compounds in creating potent bioactive agents (Çıkla et al., 2013).
Antiviral and Antimicrobial Potential : Some studies have explored the antiviral and antimicrobial potential of related compounds, suggesting that modifications of the this compound structure could yield agents with useful biological activities (Luo et al., 2012).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12(21)19-15-7-9-16(10-8-15)20-17(22)11-4-13-2-5-14(18)6-3-13/h2-3,5-10H,4,11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKISVTXHJQJKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.